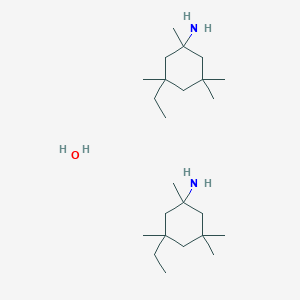
3-Ethyl-1,3,5,5-tetramethylcyclohexan-1-amine;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-1,3,5,5-tetramethylcyclohexan-1-amine;hydrate is a chemical compound with the molecular formula C12H25N It is a derivative of cyclohexane, characterized by the presence of an amine group and multiple methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,3,5,5-tetramethylcyclohexan-1-amine;hydrate typically involves the alkylation of cyclohexanone derivatives followed by amination. One common method includes the reaction of 3-ethyl-3,5,5-trimethylcyclohexanone with an amine source under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. The use of high-pressure reactors and continuous flow systems ensures efficient conversion and high yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve the desired product with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-1,3,5,5-tetramethylcyclohexan-1-amine;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted cyclohexane derivatives, amides, and alcohols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-1,3,5,5-tetramethylcyclohexan-1-amine;hydrate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Ethyl-1,3,5,5-tetramethylcyclohexan-1-amine;hydrate involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,5,5-Tetramethylcyclohexan-1-amine: A closely related compound with similar structural features but lacking the ethyl group.
Cyclohexylamine: Another related compound with a simpler structure and different reactivity.
Uniqueness
3-Ethyl-1,3,5,5-tetramethylcyclohexan-1-amine;hydrate is unique due to the presence of multiple methyl groups and an ethyl group, which confer distinct steric and electronic properties. These features influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
833453-04-6 |
|---|---|
Molekularformel |
C24H52N2O |
Molekulargewicht |
384.7 g/mol |
IUPAC-Name |
3-ethyl-1,3,5,5-tetramethylcyclohexan-1-amine;hydrate |
InChI |
InChI=1S/2C12H25N.H2O/c2*1-6-11(4)7-10(2,3)8-12(5,13)9-11;/h2*6-9,13H2,1-5H3;1H2 |
InChI-Schlüssel |
OMZMSAVVSUBPCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC(CC(C1)(C)N)(C)C)C.CCC1(CC(CC(C1)(C)N)(C)C)C.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



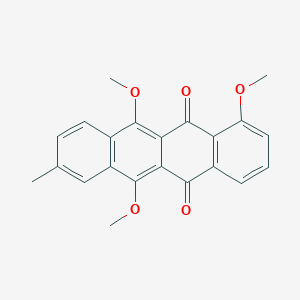
![4-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14211831.png)
![2-{Benzyl[(tert-butylperoxy)methyl]amino}ethan-1-ol](/img/structure/B14211833.png)
![[1,2]Oxazolo[3,4-e][2,1]benzoxazole](/img/structure/B14211840.png)
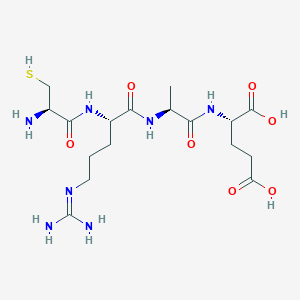

![Methyl 2-{2-[3-(4-chlorophenyl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B14211875.png)
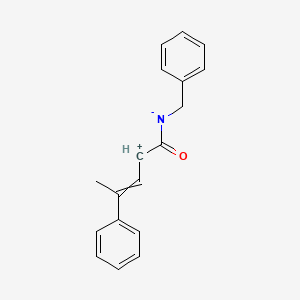

![6-(4-Fluorophenyl)furo[2,3-D]pyrimidin-4-amine](/img/structure/B14211883.png)
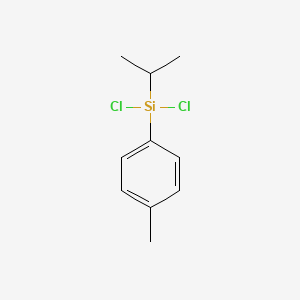

![1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]-](/img/structure/B14211909.png)
